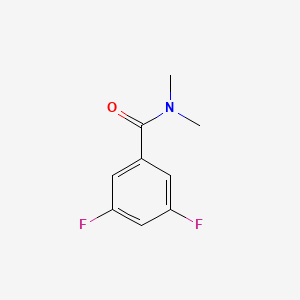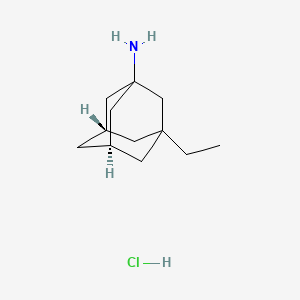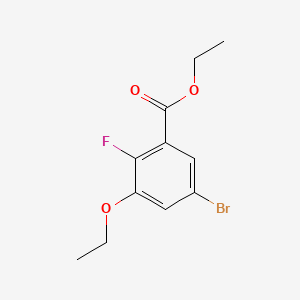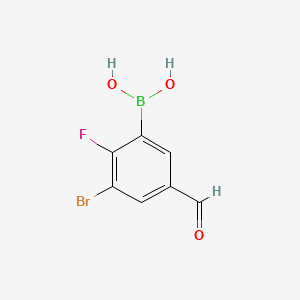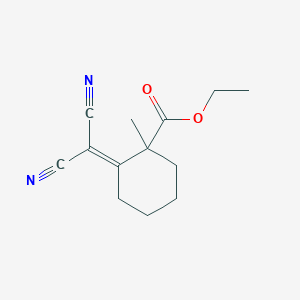
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylate ester, and a dicyanomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with a suitable cyclohexanone derivative under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The compound’s cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that further modulate biological processes.
Comparison with Similar Compounds
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
2-Dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole: This compound also contains a dicyanomethylidene group and exhibits similar reactivity but differs in its core structure and specific applications.
Ethyl 6-cyano-5-[(E)-(dimethylamino)methylideneamino]-2-methyl-7H-pyrazolo-[1’,5’1,2]pyrido[4,3-b]indole-1-carboxylate: Another compound with a cyano group, used in the synthesis of heterocyclic systems.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-12(16)13(2)7-5-4-6-11(13)10(8-14)9-15/h3-7H2,1-2H3 |
InChI Key |
JEERGNRJSPGINF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


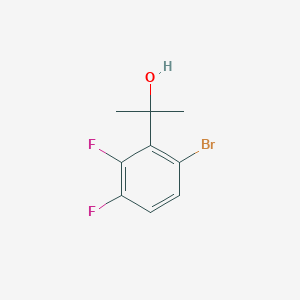
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
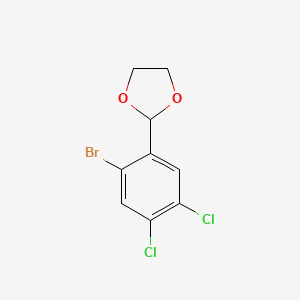
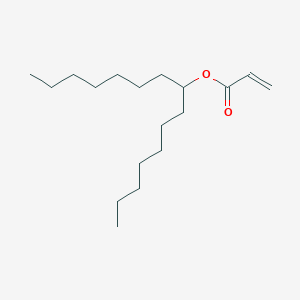
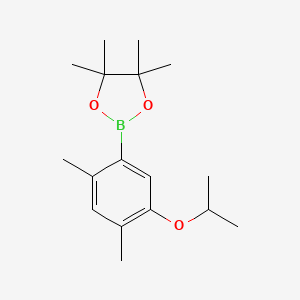

![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
